![molecular formula C12H11N3 B1452049 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile CAS No. 1029691-09-5](/img/structure/B1452049.png)
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile
描述
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is a chemical compound with the molecular formula C12H11N3. It is a derivative of indole, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of indole derivatives with nitriles under specific conditions. For example, the reaction of 1H-indole-3-carbaldehyde with malononitrile in the presence of a base can yield the desired compound .
Industrial Production Methods
the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .
化学反应分析
Types of Reactions
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the indole ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles, bases, and solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield fully saturated derivatives .
科学研究应用
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
1,2,3,4-Tetrahydrocyclopenta[b]indole: A related compound that undergoes similar chemical reactions.
Uniqueness
2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile is unique due to its specific structure, which combines the indole ring with a tetrahydrocyclopenta moiety and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
2-amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-6-7-1-2-11-9(3-7)10-4-8(14)5-12(10)15-11/h1-3,8,15H,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVXXDSOHKIRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=C(N2)C=CC(=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676456 | |
| Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029691-09-5 | |
| Record name | 2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![([2,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451967.png)
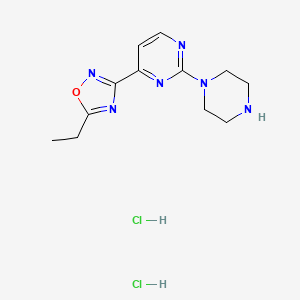
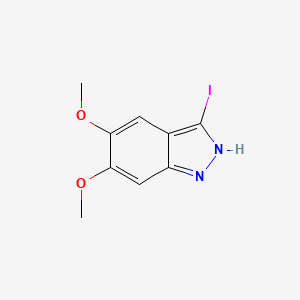
![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)

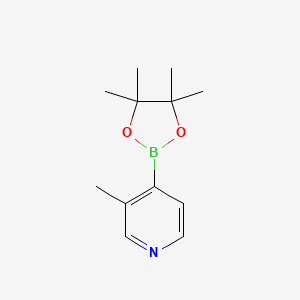
![4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/structure/B1451977.png)
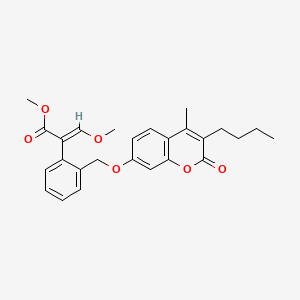
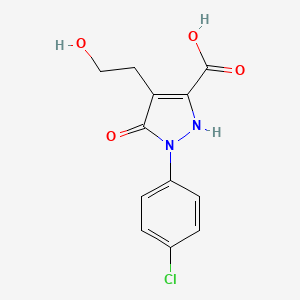
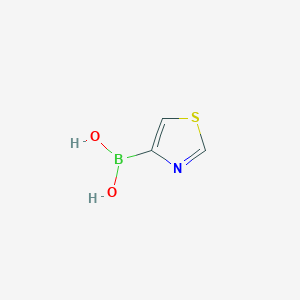

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)

